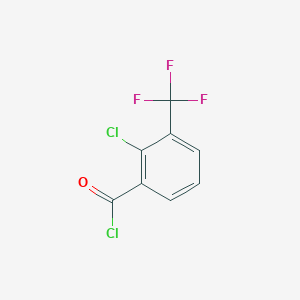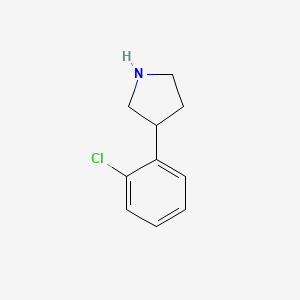
3-(2-Chlorophenyl)pyrrolidine
概要
説明
3-(2-Chlorophenyl)pyrrolidine is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom12. The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of human diseases3.
Synthesis Analysis
The synthesis of 3-(2-Chlorophenyl)pyrrolidine and its derivatives has been reported in various studies45. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings3.
Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenyl)pyrrolidine is characterized by the presence of a pyrrolidine ring and a 2-chlorophenyl group36. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization3.
Chemical Reactions Analysis
The chemical reactions involving 3-(2-Chlorophenyl)pyrrolidine are influenced by steric factors and the spatial orientation of substituents378. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Chlorophenyl)pyrrolidine are not explicitly mentioned in the search results. However, similar compounds are typically characterized by their molecular weight, solubility, and stability10.
科学的研究の応用
Molecular Structure Analysis
- Molecular Conformation and Stability : The chlorophenyl and thiophene rings in related chlorophenyl compounds have been found to exhibit planar structures, with the pyrrolidine ring often adopting a half-chair conformation. This structural arrangement contributes to the stability of these molecules through a network of hydrogen bonds (Ray et al., 1997).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Complexes : Studies have shown that compounds containing pyrrolidine, including 3-(2-Chlorophenyl)pyrrolidine analogues, can be synthesized and characterized effectively. Their structural properties are determined using techniques like X-ray diffraction, revealing insights into their molecular geometry and potential applications in chemistry (Amirnasr et al., 2001).
Biological Applications
- Potential in Medicine and Industry : Pyrrolidines, a class to which 3-(2-Chlorophenyl)pyrrolidine belongs, show significant biological effects and are used in various medicinal applications. Additionally, they find use in the industry, for instance, as dyes or agrochemical substances, demonstrating their versatility (Żmigrodzka et al., 2022).
Pharmacological Research
- Anticonvulsant Properties : Research has been conducted on N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(2-chlorophenyl) variants, focusing on their anticonvulsant properties. This highlights the potential use of 3-(2-Chlorophenyl)pyrrolidine derivatives in developing new treatments for conditions like epilepsy (Kamiński et al., 2013).
Optoelectronic Applications
- Nonlinear Optical Properties : A study assessing the electronic, optical, and nonlinear optical properties of a chalcone derivative related to 3-(2-Chlorophenyl)pyrrolidine suggests potential applications in optoelectronic device fabrications. This indicates the broader applicability of such compounds in advanced technological fields (Shkir et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 2-(4-Chlorophenyl)pyrrolidine, indicates that it is flammable and can cause skin irritation and serious eye damage11. It is also harmful if swallowed or inhaled11. Similar precautions would likely apply to 3-(2-Chlorophenyl)pyrrolidine.
将来の方向性
Future research on 3-(2-Chlorophenyl)pyrrolidine could focus on further investigating its biological activity and potential therapeutic applications7. Additionally, the design of new pyrrolidine compounds with different biological profiles could be explored3.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemistry professional.
特性
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397346 | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)pyrrolidine | |
CAS RN |
885277-67-8 | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)
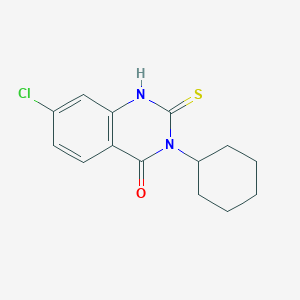
![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
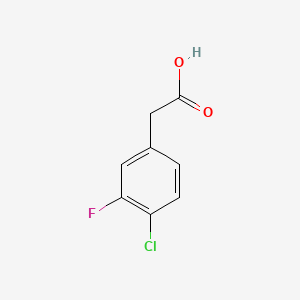
![N-(4-chlorobenzoyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]thiourea](/img/structure/B1350796.png)
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
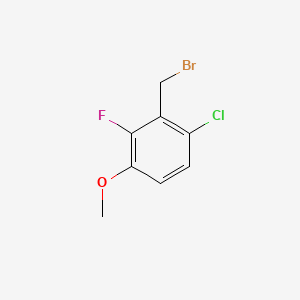
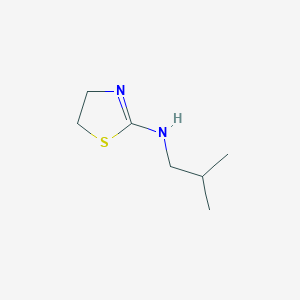
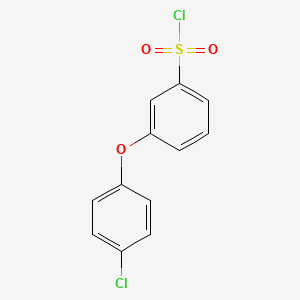
![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
